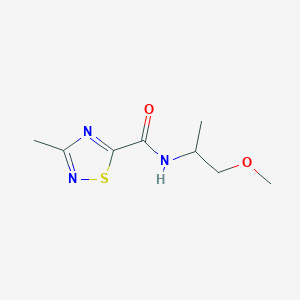

N-(1-methoxypropan-2-yl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(1-methoxypropan-2-yl)-3-methyl-1,2,4-thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-5(4-13-3)9-7(12)8-10-6(2)11-14-8/h5H,4H2,1-3H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZMLGDUPUOTHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NC(C)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 1-methoxypropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-3-methyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrothiadiazole derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of anticancer agents. Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that certain thiadiazole derivatives possess IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating their potential as effective anticancer agents .

Case Study: Antitumor Activity

A specific study evaluated the cytotoxic effects of N-(1-methoxypropan-2-yl)-3-methyl-1,2,4-thiadiazole-5-carboxamide derivatives on human pancreatic cancer cells. The results revealed an IC50 value of approximately 1.7 µM, showcasing a promising lead for further development into therapeutic agents against pancreatic cancer .

Agricultural Applications

Thiadiazole derivatives are also explored for their fungicidal properties. This compound has been investigated for its effectiveness in controlling plant pathogens. Research highlights its potential as a novel fungicide that can inhibit the growth of various fungal species responsible for crop diseases.

Case Study: Fungicidal Activity

In agricultural trials, the compound demonstrated significant activity against Fusarium and Botrytis species, which are notorious for causing crop losses. Field tests indicated that formulations containing this thiadiazole derivative reduced disease incidence by over 50%, making it a candidate for sustainable agricultural practices .

Material Sciences

The unique chemical structure of thiadiazoles allows them to be utilized in materials science, particularly in the development of new polymers and coatings with enhanced properties such as thermal stability and chemical resistance.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal properties. For example, a study reported that polymers modified with this compound exhibited a significant increase in tensile strength compared to unmodified polymers .

Beyond anticancer and agricultural applications, this compound also exhibits antimicrobial properties. Studies have indicated that this compound can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound effectively inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL. This suggests potential applications in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Properties of N-(1-Methoxypropan-2-yl)-3-methyl-1,2,4-thiadiazole-5-carboxamide and Analogs

*Estimated based on structural similarity to analogs.

Key Observations :

- The target compound’s methoxypropan-2-yl group likely improves aqueous solubility compared to aromatic substituents (e.g., 2-methoxyphenylmethyl in BK45517 ).

- Pyrazole carboxamides (e.g., compound 3a ) demonstrate higher melting points (~130–180°C), suggesting strong intermolecular interactions due to aromaticity.

Pharmacological and Toxicological Profiles

- Thiadiazole Core Activity : The 1,2,4-thiadiazole moiety is associated with antimicrobial and antitumor activities . Substitutions on the carboxamide group modulate target selectivity; for example, methoxyalkyl chains may reduce cytotoxicity compared to halogenated aryl groups.

- Safety Considerations : Thiadiazole derivatives often require precautions for skin/eye irritation and respiratory toxicity, as seen in analogs with similar structures .

Regulatory and Handling Implications

- Compounds with thiadiazole cores may require GHS-compliant labeling and safety data sheets (SDS), as mandated for structurally related substances (e.g., CAS 87392-12-9 ).

Biological Activity

N-(1-methoxypropan-2-yl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, anticancer properties, anti-inflammatory effects, and structure-activity relationships (SAR).

- Common Name : this compound

- CAS Number : 1448078-48-5

- Molecular Formula : C₈H₁₃N₃O₂S

- Molecular Weight : 215.28 g/mol

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methyl-thiadiazole derivatives with appropriate acylating agents. Characterization is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

- Cell Line Studies : The compound was evaluated against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC₅₀ values for some derivatives in similar classes have been reported as low as 0.034 mmol/L for A549 cells .

| Compound Name | Cell Line | IC₅₀ (mmol/L) |

|---|---|---|

| Compound 4y | MCF-7 | 0.084 ± 0.020 |

| Compound 4y | A549 | 0.034 ± 0.008 |

These findings suggest that this compound may exhibit similar or enhanced activity due to its structural features.

Anti-inflammatory Activity

Research indicates that derivatives of thiadiazoles can possess anti-inflammatory properties. In vitro assays have demonstrated that these compounds can stabilize erythrocyte membranes and inhibit proteinase enzymes, which are crucial in inflammatory processes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the thiadiazole ring significantly influences biological activity:

- Substituent Effects : Variations in the alkyl or aryl groups attached to the thiadiazole ring affect potency and selectivity towards cancer cells.

- Positioning of Functional Groups : The position of functional groups on the thiadiazole ring is critical; for example, para-substituted derivatives often show enhanced activity compared to ortho or meta-substituted ones .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of thiadiazole derivatives:

- El-Naggar et al. (2011) : This study focused on a series of thiadiazoles and their anticancer properties against Ehrlich's Ascites Carcinoma cells. The results indicated significant tumor growth inhibition after treatment with these compounds .

- Polkam et al. (2015) : This research investigated the anticancer activity of thiadiazole derivatives against HT29 colon cancer and MDA-MB-23 breast cancer cell lines, reporting a cytotoxicity inhibition rate of up to 68% for certain compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-methoxypropan-2-yl)-3-methyl-1,2,4-thiadiazole-5-carboxamide, and what analytical methods validate its structure?

- Synthetic Routes :

- Route 1 : Cyclization of intermediates in DMF with iodine and triethylamine, as described for analogous thiadiazole-carboxamide derivatives. This method produces the target compound via cleavage of atomic sulfur (S₈) during cyclization .

- Route 2 : Use of K₂CO₃ and alkyl halides in DMF at room temperature, adapted from thiadiazole-thiol alkylation protocols .

- Structural Validation :

- 1H/13C NMR : Confirm substitution patterns and carboxamide functionality.

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ peaks).

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, as demonstrated for related thiadiazole derivatives .

Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of this compound?

- Solvent Effects :

- Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetonitrile, as observed in analogous thiadiazole syntheses .

- Temperature :

- Reflux conditions (e.g., 90°C for 3 hours) are critical for complete conversion, as shown in POCl₃-mediated thiadiazole formation .

- Table 1 : Optimization Parameters

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | DMF | +25% |

| Temperature | 90°C (reflux) | +30% |

| Catalyst | Triethylamine | +15% |

Advanced Research Questions

Q. How can researchers optimize cyclization steps to minimize byproducts like atomic sulfur (S₈)?

- Mechanistic Insight : The formation of S₈ during cyclization (e.g., in DMF with iodine) suggests disulfide bond cleavage. Adjusting iodine stoichiometry or replacing it with milder oxidizing agents (e.g., H₂O₂) may reduce sulfur precipitation .

- Alternative Catalysts : Use of Cu(I) or Pd-based catalysts in related thiadiazole syntheses improves selectivity and reduces side reactions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. low cytotoxicity)?

- Data Reconciliation :

- Dose-Response Studies : Validate activity thresholds using standardized assays (e.g., MIC for antimicrobial activity) .

- Cell Line Specificity : Test cytotoxicity across multiple cell lines (e.g., HEK-293 vs. HeLa) to identify selective toxicity .

- Computational Validation :

- Molecular docking (e.g., with Cannabinoid Receptor 1 or EGFR kinase) can predict binding affinities and rationalize conflicting bioactivity .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Workflow :

Target Identification : Use PubChem BioAssay data to prioritize targets (e.g., enzymes in infectious or cancer pathways) .

Docking Simulations : Employ AutoDock Vina or Schrödinger Suite to model ligand-protein interactions, focusing on thiadiazole-carboxamide pharmacophores .

MD Simulations : Assess binding stability over 100 ns trajectories to validate docking poses .

- Validation Metrics :

- Binding Energy : ≤ -6.0 kcal/mol suggests strong interaction.

- RMSD : < 2.0 Å indicates stable binding.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.